2-Isopropyl-cyclopent-2-enone
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Overview
Description
2-Isopropyl-cyclopent-2-enone is an organic compound with the molecular formula C8H12O and a molecular weight of 124.2 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its cyclopentenone structure, which is a five-membered ring containing a double bond and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-cyclopent-2-enone can be achieved through various methods. One common approach involves the use of α-phosphoryl sulfides in conjunction with the Horner reaction . Another method involves the oxygenation reaction of α-phosphonate carbanion . These methods are often used to synthesize cyclopentenones as precursors for other bioactive compounds.
Industrial Production Methods: Industrial production of this compound typically involves the use of phosphonate reagents and building blocks . The process may include steps such as the Horner reaction and oxygenation reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of a nucleophile to the β-position of the enone.
Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene derivative with an aldehyde, catalyzed by a tertiary amine.
Michael Reaction: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: This reaction involves the reaction of the enone with a diene to form a cyclohexene derivative.
Common Reagents and Conditions:
Nucleophilic Conjugate Addition: Common reagents include nucleophiles such as amines and thiols.
Baylis-Hillman Reaction: Common reagents include tertiary amines like DABCO and phosphines.
Michael Reaction: Common reagents include nucleophiles such as enolates and organometallic compounds.
Diels-Alder Reaction: Common reagents include dienes such as butadiene and cyclopentadiene.
Major Products:
Nucleophilic Conjugate Addition: The major products are β-substituted cyclopentenones.
Baylis-Hillman Reaction: The major products are allylic alcohols.
Michael Reaction: The major products are β-substituted carbonyl compounds.
Diels-Alder Reaction: The major products are cyclohexene derivatives.
Scientific Research Applications
2-Isopropyl-cyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-cyclopent-2-enone involves its reactivity as an enone. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the β-position of the enone . This reaction is often catalyzed by tertiary amines or phosphines, which form a stabilized nucleophilic anion that adds to the enone . The molecular targets and pathways involved in these reactions include the formation of stabilized intermediates and the subsequent elimination of the catalyst .
Comparison with Similar Compounds
2-Isopropyl-cyclopent-2-enone can be compared with other similar compounds, such as:
Cyclopentenone: A similar compound with a five-membered ring containing a double bond and a ketone group.
Cyclopentanone: A similar compound with a five-membered ring containing a ketone group.
Cyclohexenone: A similar compound with a six-membered ring containing a double bond and a ketone group.
Uniqueness: this compound is unique due to its isopropyl substituent, which imparts distinct chemical and physical properties compared to other cyclopentenones . This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
5682-66-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h4,6H,3,5H2,1-2H3 |
InChI Key |
JNCLDKOIXGVRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCCC1=O |
Origin of Product |
United States |
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